molecular formula C24H46O3 B12299008 2-Octadecoxyethyl 2-methylprop-2-enoate CAS No. 70879-51-5

2-Octadecoxyethyl 2-methylprop-2-enoate

Cat. No.: B12299008
CAS No.: 70879-51-5
M. Wt: 382.6 g/mol
InChI Key: KOZZOZYINRDZOU-UHFFFAOYSA-N
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Description

2-Octadecoxyethyl 2-methylprop-2-enoate is an organic compound that belongs to the family of acrylates. It is characterized by its long alkyl chain and ester functional group, making it a versatile compound in various chemical applications. This compound is known for its use in polymer chemistry, particularly in the synthesis of specialty polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecoxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-octadecoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Octadecoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Polymerization: The compound can polymerize through free radical mechanisms, forming long-chain polymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 2-octadecoxyethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or titanium isopropoxide are employed.

Major Products

    Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.

    Hydrolysis: Yields 2-methylprop-2-enoic acid and 2-octadecoxyethanol.

    Transesterification: Results in different esters and alcohols based on the reactants.

Scientific Research Applications

2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

    Biomedical Engineering: Incorporated into hydrogels and other materials for drug delivery systems and tissue engineering.

    Surface Coatings: Utilized in the formulation of coatings with enhanced durability and hydrophobicity.

    Adhesives and Sealants: Employed in the production of high-performance adhesives and sealants with improved flexibility and strength.

Mechanism of Action

The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The ester functional group allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting polymers. In biomedical applications, the compound’s hydrophobic nature can be leveraged to control the release of drugs from polymer matrices.

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol dimethacrylate: Another acrylate ester used in polymer chemistry with similar polymerization properties.

    Octadecyl methacrylate: Shares the long alkyl chain but differs in the ester functional group, affecting its reactivity and applications.

    2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives, with a shorter alkyl chain compared to 2-Octadecoxyethyl 2-methylprop-2-enoate.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts hydrophobicity and flexibility to the polymers it forms. This makes it particularly valuable in applications requiring water resistance and mechanical strength.

By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

70879-51-5

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

2-octadecoxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3

InChI Key

KOZZOZYINRDZOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C

Origin of Product

United States

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